PPARα Ligand Binding Affinity: Rank Order vs. 9,11-CLA and Furan-CLA Isomers
The (10E,12Z)-CLA isomer (structurally related to the (10E,12E)-target) exhibits intermediate PPARα binding affinity compared to other CLA isomers. In a scintillation proximity assay (SPA) using human PPARα, the rank order of ligand potency was (9Z,11E)-CLA > (10E,12Z)-CLA > (9E,11E)-CLA > furan-CLA, with IC50 values ranging from 140 nM to 400 nM [1]. While direct IC50 data for the (10E,12E)-isomer are not reported in this study, the structural similarity to (10E,12Z)-CLA—differing only in the geometry of the C12 double bond—positions it within the intermediate affinity tier, below the most potent (9Z,11E) isomer but above the (9E,11E) isomer. This intermediate binding profile has implications for transcriptional outcomes: in FaO hepatoma cells, CLA isomers induced acyl-CoA oxidase (ACO), liver fatty acid-binding protein (L-FABP), and cytochrome P450IVA1 (CYP4A1) mRNA, whereas the parent linoleic acid had little or no effect [1].
| Evidence Dimension | PPARα ligand binding affinity |
|---|---|
| Target Compound Data | Not directly reported for (10E,12E)-isomer; inferred from (10E,12Z)-isomer: IC50 between 140–400 nM (intermediate potency tier) |
| Comparator Or Baseline | (9Z,11E)-CLA: IC50 ~140 nM (highest affinity); (9E,11E)-CLA: IC50 between 140–400 nM (lower affinity); Furan-CLA: IC50 between 140–400 nM (lowest); Linoleic acid: no significant effect on PPARα-responsive mRNAs |
| Quantified Difference | Rank order: (9Z,11E) > (10E,12Z) > (9E,11E) > furan-CLA; Linoleic acid: no activation |
| Conditions | Scintillation proximity assay (SPA) for human PPARα; mRNA induction in FaO rat hepatoma cells |
Why This Matters
Intermediate PPARα affinity suggests the (10E,12)-configured isomers may produce distinct lipid metabolism modulation compared to the higher-affinity (9Z,11E) isomer, influencing selection for applications requiring partial rather than full PPARα agonism.
- [1] Moya-Camarena, S. Y., Vanden Heuvel, J. P., Blanchard, S. G., Leesnitzer, L. A., & Belury, M. A. (1999). Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha. Journal of Lipid Research, 40(8), 1392-1398. View Source
